![molecular formula C11H11BrN2O2S B12934537 2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12934537.png)
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromination: The benzimidazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Thioether formation: The brominated benzimidazole is reacted with a thiol compound, such as ethanethiol, in the presence of a base like sodium hydride (NaH) to form the thioether linkage.
Acetylation: Finally, the thioether is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Reduction: LiAlH4, in solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides, in solvents like DCM or ethanol, often in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of benzimidazole derivatives.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, antiviral, and antiparasitic agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and thioether linkage may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1H-benzo[d]imidazol-2-yl)thio)ethyl acetate: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
2-((6-Chloro-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological properties.
2-((6-Methyl-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate: Contains a methyl group instead of bromine, which may influence its steric and electronic properties.
Uniqueness
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The thioether linkage also adds to its distinctiveness, potentially enhancing its ability to interact with various molecular targets.
Propriétés
Formule moléculaire |
C11H11BrN2O2S |
|---|---|
Poids moléculaire |
315.19 g/mol |
Nom IUPAC |
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate |
InChI |
InChI=1S/C11H11BrN2O2S/c1-7(15)16-4-5-17-11-13-9-3-2-8(12)6-10(9)14-11/h2-3,6H,4-5H2,1H3,(H,13,14) |
Clé InChI |
IJTMJAICIKKRID-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCSC1=NC2=C(N1)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


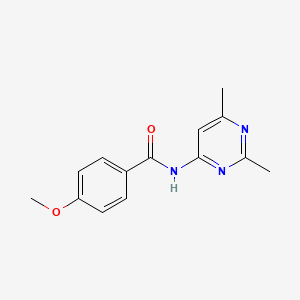
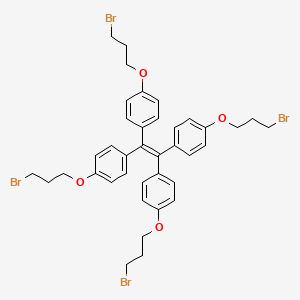
![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)

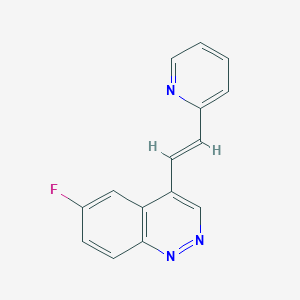
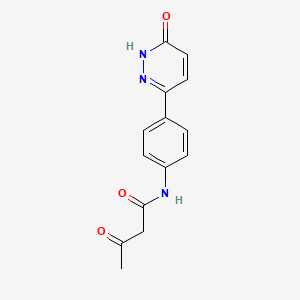
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
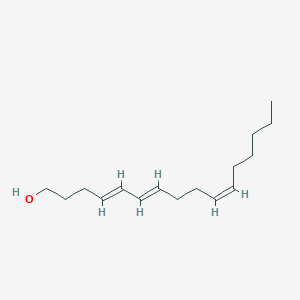


![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
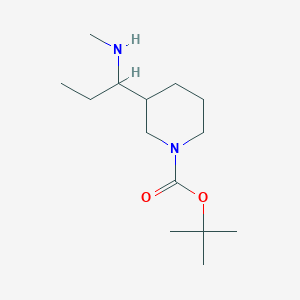
![2,2'-{[(1H-Benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12934552.png)
